molecular formula C21H19ClN2O3S B322198 4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B322198
M. Wt: 414.9 g/mol
InChI Key: QFZJOVQWZZNDKJ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is a chemical compound with the molecular formula C21H19ClN2O3S and a molecular weight of 414.9 g/mol. This compound is known for its unique chemical structure, which includes a chloro group, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-aminobenzenesulfonamide.

    Reaction Conditions: The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Industrial Production: In industrial settings, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide can be compared with other similar compounds, such as:

    4-chloro-N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    4-chloro-N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}methanesulfonamide: This compound has a methanesulfonamide group instead of a benzamide group.

    Uniqueness: The presence of the benzamide moiety in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

4-chloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19ClN2O3S/c1-14-11-15(2)13-19(12-14)24-28(26,27)20-9-7-18(8-10-20)23-21(25)16-3-5-17(22)6-4-16/h3-13,24H,1-2H3,(H,23,25)

InChI Key

QFZJOVQWZZNDKJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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